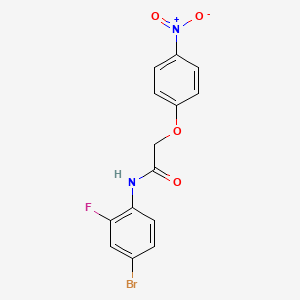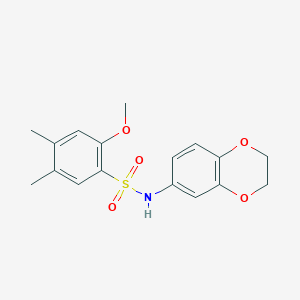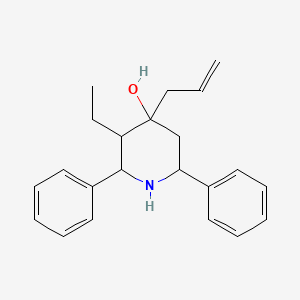![molecular formula C21H21ClO3 B4961045 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular disease and metabolic disorders. However, it was later discovered to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009. Despite its ban, GW501516 is still widely used by athletes and bodybuilders due to its ability to increase endurance and reduce body fat.
Mecanismo De Acción
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and reduced body fat.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved endurance and reduced body fat. Additionally, it has been shown to reduce inflammation and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, it has been shown to have a number of beneficial effects on metabolism and inflammation. However, there are also limitations to its use. It is a banned substance and therefore cannot be used in human trials. Additionally, there are concerns about its potential side effects, particularly in the long term.
Direcciones Futuras
There are several potential future directions for research on 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same potential for side effects as 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. Finally, there is interest in understanding the long-term effects of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene use on metabolism and overall health.
Métodos De Síntesis
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is synthesized through a multistep process that involves several chemical reactions. The starting material is naphthalene, which undergoes chlorination to yield 1-chloronaphthalene. The chloronaphthalene is then reacted with 3-(2-methoxy-4-methylphenoxy)propylamine to yield 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propyl]naphthalene. Finally, this compound is reacted with sodium hydroxide to yield the final product, 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene.
Aplicaciones Científicas De Investigación
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential to treat conditions such as diabetes, obesity, and cardiovascular disease.
Propiedades
IUPAC Name |
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO3/c1-15-8-10-20(21(14-15)23-2)25-13-5-12-24-19-11-9-18(22)16-6-3-4-7-17(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUNBYPGIGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C3=CC=CC=C32)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)

![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)